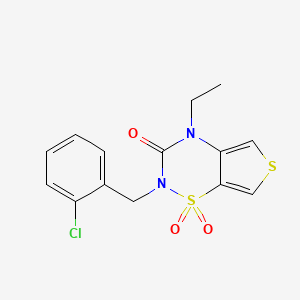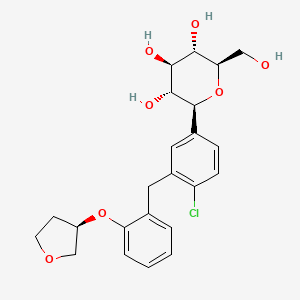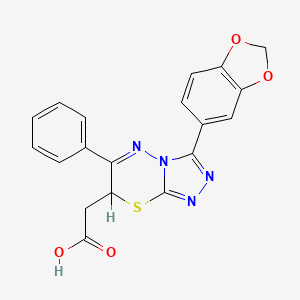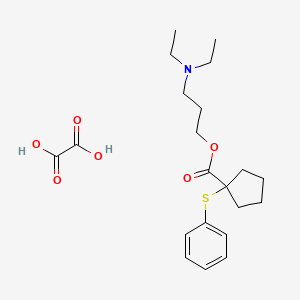
Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylthio group attached to a cyclopentanecarboxylic acid moiety, which is further esterified with a 3-(diethylamino)propyl group and combined with oxalate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate typically involves multiple steps. One common method starts with the preparation of cyclopentanecarboxylic acid, which can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene . The phenylthio group is then introduced via a substitution reaction using thiophenol and a suitable base.
The esterification process involves reacting the cyclopentanecarboxylic acid derivative with 3-(diethylamino)propyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). Finally, the oxalate salt is formed by reacting the ester with oxalic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thiophenol, alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane structures but different substituents.
Phenylthio compounds: Molecules containing the phenylthio group attached to various backbones.
Diethylamino esters: Esters with the diethylamino group attached to different acid moieties.
Uniqueness
1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
84245-07-8 |
|---|---|
Fórmula molecular |
C21H31NO6S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)23-17-11-6-5-7-12-17;3-1(4)2(5)6/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
OOPINVYIRKYIBG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



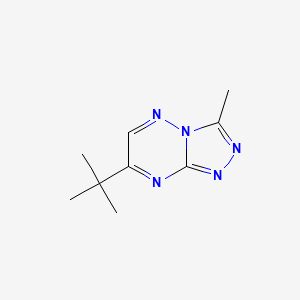

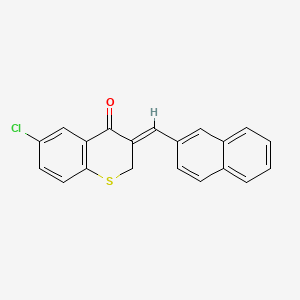

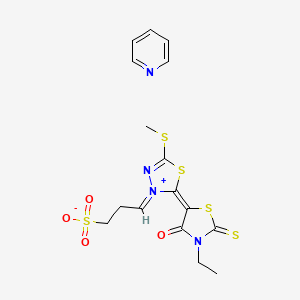
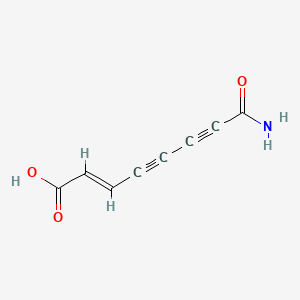


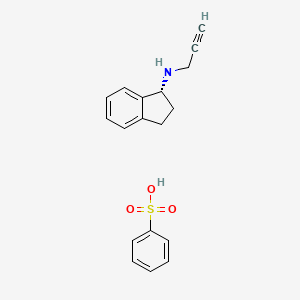
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
